molecular formula C12H9BrO B129693 1-Bromo-3-phenoxybenzene CAS No. 6876-00-2

1-Bromo-3-phenoxybenzene

Cat. No. B129693
CAS RN: 6876-00-2
M. Wt: 249.1 g/mol
InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
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Description

1-Bromo-3-phenoxybenzene is a brominated aromatic compound that is structurally characterized by the presence of a bromine atom and a phenoxy group attached to a benzene ring. This compound is of interest in various chemical reactions and serves as a building block in organic synthesis.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various catalysts. For instance, 1-bromo-2-(cyclopropylidenemethyl)benzene, a related compound, is synthesized using a palladium-catalyzed domino reaction, which demonstrates the versatility of palladium catalysis in constructing complex brominated aromatic compounds . Another method for synthesizing bromobenzene derivatives involves the Schiemann reaction, which is an economical approach yielding high purity products, as seen in the synthesis of 1-bromo-2,4-difluorobenzene .

Molecular Structure Analysis

The molecular structure of brominated benzenes is crucial for understanding their reactivity and interaction patterns. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal intricate details about Br···Br, C–H···Br, and C–Br···π interactions, which are significant in determining the packing motifs in the solid state . These interactions are essential for predicting the behavior of such compounds under different conditions.

Chemical Reactions Analysis

1-Bromo-3-phenoxybenzene can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the phenoxy group, which can act as a nucleophile or electron donor. For example, the carbonylation of bromobenzene in a biphasic medium catalyzed by water-soluble palladium complexes is an example of how bromobenzene can be transformed into more complex molecules like benzoic acid . Additionally, the use of brominated benzene derivatives as catalysts for the silylation of alcohols, phenols, and thiols showcases their reactivity and utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-phenoxybenzene are influenced by the bromine and phenoxy substituents. The presence of these groups affects the compound's boiling point, melting point, solubility, and density. The reactivity of such compounds towards oxidation, as well as their transformation into phenolic species, is of particular interest in environmental studies. For instance, the low-temperature oxidation of monobromobenzene provides insights into the formation of bromine-bearing pollutants and the initial oxidation steps of brominated benzenes .

Scientific Research Applications

Synthesis Applications

  • 1-Bromo-3-phenoxybenzene is used in the synthesis of complex organic compounds. For example, it was involved in the preparation of [4,4′-(4,4′-Diphenylamino)-dibenzamido]phenoxybenzene through a reaction with 4-bromobenzoyl chloride and 4,4′-diamindiphenylether, using triethylamine as a catalyst (Zhang-qi Lin, 2012).

Materials Science and Polymer Research

  • In materials science, 1-Bromo-3-phenoxybenzene has been used in the one-pot synthesis of hyperbranched polyethers. This process involves self-condensation to produce polymers with significant molecular weight and a variety of functional groups (Uhrich et al., 1992).

Biochemical Studies

  • The compound has relevance in biochemical studies, particularly in understanding solute-solvent interactions. For instance, research on the dynamics of solute-solvent complexation in thermal equilibrium used bromobenzene derivatives to study fast chemical exchange processes (Zheng et al., 2005).

Antifouling and Biological Activities

  • In marine biology and chemistry, derivatives of 1-Bromo-3-phenoxybenzene, like other polybrominated diphenyl ethers, have been studied for their antifouling activities. These compounds show promise as non-toxic candidates for preventing biological fouling in marine environments (Ortlepp et al., 2008).

Pharmacological Potential

  • The pharmacological potential of 1-Bromo-3-phenoxybenzene and its derivatives has been explored in the context of antioxidant and anticancer activities. Methylated and acetylated derivatives of bromophenols, related to 1-Bromo-3-phenoxybenzene, have shown significant biological activities and potential for drug development (Dong et al., 2022).

Environmental and Chemical Safety Studies

  • The environmental impact and safety of brominated compounds, including 1-Bromo-3-phenoxybenzene, have been studied in the context of their thermal degradation and potential for forming hazardous byproducts like brominated dioxins (Evans & Dellinger, 2003).

Safety And Hazards

1-Bromo-3-phenoxybenzene may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Precautions should be taken to avoid contact with skin and eyes, and to prevent its release into the environment .

properties

IUPAC Name

1-bromo-3-phenoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDAKFFMKLQPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074773
Record name PBDE 002
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-phenoxybenzene

CAS RN

6876-00-2
Record name 3-Bromodiphenyl ether
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Record name 3-Bromodiphenyl ether
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Record name 1-bromo-3-phenoxybenzene
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Record name 3-BROMODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

1-Bromo-3-phenoxy-benzene (A) A mixture of dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mgs, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) in 8 mL of NMP is heated at 195° C. for 20 minutes in a microwave. The heterogeneous mixture is filtered through a bed of Celite and the residue is washed with EtOAc (1×20 mL). The filtrate is diluted with 1N NaOH (200 mL) and extracted with EtOAc (3×100 mL). The organics were combined, dried over Na2SO4, filtered and concentrated under reduced pressures to give crude product as a yellow oil which is purified by column chromatography (100% hexanes) to give 1-bromo-3-phenoxy-benzene as a colorless oil (1.4 g, 53%). LCMS m/z 250 (M+1).
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3 g
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1 g
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3.46 g
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8 mL
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152 mg
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catalyst
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 23 g sodium methylate in 69 g methanol and 200 ml of 2-methoxyethyl ether (diglyme) at room temperature was added dropwise 40.0 g of phenol in a period of 1/2 hour. The reaction mixture was then heated to 165°, and 5.0 g cuprous bromide was added. The reaction mixture was cooled to 150° and 100.0 g of 1,3-dibromobenzene was added rapidly. Upon complete addition, the reaction mixture was warmed to 165° and stirred for 24 hours. The reaction mixture was then allowed to cool to room temperature and filtered. The filter cake was washed with two 75 ml portions of chloroform. The filtrate was dried with sodium sulfate and filtered. Chloroform was evaporated from the filtrate under reduced pressure, leaving a residue. The residue was distilled under reduced pressure to give 40.5 g of 1-bromo-3-phenoxybenzene; bp, 98°-100°/0.5 mm. The nmr and the ir spectra were consistent with the assigned structure.
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23 g
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69 g
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200 mL
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40 g
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Name
cuprous bromide
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5 g
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100 g
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Synthesis routes and methods III

Procedure details

To a solution of phenol (5.08 g; 54 mmol) in 30 ml dry DMF at 0 C. was added portionwise NaH (1.98 g; 66 mmol; 80% dispersion in oil). The mixture was stirred 30 min at r.t. then 1,3-dibromobenzene (33 ml; 273 mmol) and Cu2O (3.95 g; 28 mmol) were added. The final mixture was heated to reflux for 4 h, cooled to r.t., diluted with Et2O (200 ml), washed with water (3×200 ml), NaOH (1.0 M; 2×100 ml) and brine, dried over MgSO4 and concentrated. Flash chromatography with hexane afforded the desired material.
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5.08 g
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1.98 g
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33 mL
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[Compound]
Name
Cu2O
Quantity
3.95 g
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reactant
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final mixture
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0 (± 1) mol
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30 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Yamauchi, S Hara, H Senboku - Tetrahedron, 2010 - Elsevier
… 1-Bromo-3-phenoxybenzene (5a) 17a and 1-iodo-4-isobutylbenzene (5b, a 79/21 mixture of p-/o- isomers)17(b), 17(c) were prepared by the reported procedure. …
Number of citations: 38 www.sciencedirect.com
CMG Azevedo, KR Watterson, ET Wargent… - Journal of medicinal …, 2016 - ACS Publications
… 20, obtained from saccharin, was subject to copper(I)-catalyzed cross-coupling with 4-iodophenol followed by Ullmann coupling to give 22, with 1-bromo-3-phenoxybenzene to give 23, …
Number of citations: 87 pubs.acs.org
R Kim, D Watson - 2020 - scholar.archive.org
We report an asymmetric Ullmann-type homocoupling of ortho-(iodo) arylphosphine oxides and ortho-(iodo) arylphosphonates that results in highly enantioenriched axially chiral …
Number of citations: 1 scholar.archive.org
AM Elshewy - 2013 - repository.kaust.edu.sa
Oxygen and Nitrogen containing compounds are of utmost importance due to their interesting and diverse biological activities. The construction of the CO and C–N bonds is of …
Number of citations: 2 repository.kaust.edu.sa
G Bononi, M Di Stefano, G Poli, G Ortore… - Journal of medicinal …, 2022 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme responsible for the metabolism of 2-arachidonoylglycerol in the brain and the hydrolysis of peripheral monoacylglycerols. Many studies …
Number of citations: 6 pubs.acs.org
M Belley, M Gallant, B Roy, K Houde… - Bioorganic & medicinal …, 2005 - Elsevier
… Reaction of sodium phenoxide with 1,3-dibromobenzene (5 equiv) in the presence of Cu 2 O (0.5 equiv) in DMF at reflux for 4 h gave 1-bromo-3-phenoxybenzene, which was allylated …
Number of citations: 34 www.sciencedirect.com
SK Sundalam, DR Stuart - The Journal of Organic Chemistry, 2015 - ACS Publications
The base mediated coupling of aliphatic alcohol pronucleophiles with unsymmetric diaryliodonium salt electrophiles is described. This metal-free reaction is operationally simple, …
Number of citations: 73 pubs.acs.org
L Liu, J Tang, J Qiang, J Li… - Journal of Chemical …, 2016 - journals.sagepub.com
With visible-light irradiation, a simple and metal-free photocatalytic system for the synthesis of diaryl ethers from arylboronic acids and diaryliodonium salts has been developed. The …
Number of citations: 5 journals.sagepub.com
T Suzuki, K Imai, E Imai, S Iida, R Ueda… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-anilinobenzamide derivatives were designed, synthesized and evaluated for their SIRT1-inhibitory activity. Among these, compounds 3 and 5 inhibited SIRT1 activity in …
Number of citations: 43 www.sciencedirect.com

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